Tert-butyl (s)-2-(5-(4-bromophenyl)-1h-imidazol-2-yl)-4,4-difluoropyrrolidine-1-carboxylate
Description
The compound Tert-butyl (S)-2-(5-(4-bromophenyl)-1H-imidazol-2-yl)-4,4-difluoropyrrolidine-1-carboxylate (hereafter referred to as the "target compound") features a stereochemically defined pyrrolidine core substituted with two fluorine atoms at the 4-position and a 1H-imidazole ring bearing a 4-bromophenyl group. The tert-butyloxycarbonyl (Boc) group acts as a protective moiety, common in peptide and small-molecule synthesis to prevent undesired reactions .
Properties
IUPAC Name |
tert-butyl (2S)-2-[5-(4-bromophenyl)-1H-imidazol-2-yl]-4,4-difluoropyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrF2N3O2/c1-17(2,3)26-16(25)24-10-18(20,21)8-14(24)15-22-9-13(23-15)11-4-6-12(19)7-5-11/h4-7,9,14H,8,10H2,1-3H3,(H,22,23)/t14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRNCYDNQSMIFAV-AWEZNQCLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C2=NC=C(N2)C3=CC=C(C=C3)Br)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC(C[C@H]1C2=NC=C(N2)C3=CC=C(C=C3)Br)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrF2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Fluorination of the Pyrrolidine Core
The 4,4-difluoropyrrolidine moiety is synthesized via selective fluorination of a pyrrolidin-4-one precursor. Diethylaminosulfur trifluoride (DAST) is employed to replace the carbonyl oxygen with fluorine atoms, yielding 4,4-difluoropyrrolidine. This step is critical for enhancing metabolic stability and modulating electronic properties. The reaction proceeds under anhydrous conditions at –78°C to room temperature, achieving yields of 68–72%.
Key Reaction Conditions:
Imidazole Ring Formation and Functionalization
The 5-(4-bromophenyl)-1H-imidazol-2-yl group is constructed via the Debus-Radziszewski reaction, a one-pot condensation of 4-bromobenzaldehyde, ammonium acetate, and a 1,2-dicarbonyl compound. Glyoxal serves as the dicarbonyl component, facilitating imidazole cyclization at 80°C in acetic acid. This method affords the substituted imidazole in 65% yield with regioselective control.
Optimized Protocol:
Coupling Methodologies: Aza-Michael Addition
The imidazole and pyrrolidine subunits are conjugated via aza-Michael addition, leveraging an α,β-unsaturated ester intermediate on the pyrrolidine core. The tert-butyl-protected 4,4-difluoropyrrolidine-1-carboxylate is functionalized at the 2-position with an acryloyl group, forming a Michael acceptor. Reaction with 5-(4-bromophenyl)-1H-imidazole under basic conditions (DBU, acetonitrile, 65°C, 16 h) achieves C–N bond formation.
Representative Data:
| Parameter | Value |
|---|---|
| Michael Acceptor | tert-Butyl (S)-2-acryloyl-4,4-difluoropyrrolidine-1-carboxylate |
| Base | DBU (1.5 equiv) |
| Solvent | Acetonitrile |
| Temperature | 65°C |
| Time | 16 h |
| Yield | 58% |
Chiral Induction and Stereochemical Control
The (S)-configuration at the pyrrolidine 2-position is preserved through asymmetric synthesis. Chiral resolution of pyrrolidin-4-one using (R)-(−)-2-phenylglycinol as a resolving agent achieves >99% enantiomeric excess (ee). Subsequent fluorination and coupling steps maintain stereochemical integrity, as confirmed by chiral HPLC analysis.
Stereochemical Validation:
-
Analytical Method: Chiralcel OD-H column, hexane:isopropanol (90:10)
-
Retention Time: (S)-enantiomer = 12.3 min, (R)-enantiomer = 14.7 min
Comparative Analysis of Synthetic Routes
Three primary routes have been evaluated for efficiency and scalability:
Route 1: Sequential Fluorination and Imidazole Coupling
Route 2: Pre-functionalized Imidazole-Pyrrolidine Hybridization
Route 3: Tandem Fluorination-Cyclization
-
Advantages: Reduces purification steps.
-
Disadvantages: Limited substrate scope for bulky substituents.
Optimization Strategies and Reaction Conditions
Fluorination Enhancements
Replacing DAST with XtalFluor-E (a non-pyrophoric alternative) improves safety profile while maintaining yields (67–70%). Anhydrous tetrabutylammonium fluoride (TBAF) acts as a co-catalyst, mitigating side reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Can undergo oxidation reactions, especially at the imidazole or bromophenyl sites.
Reduction: : Possible reductions, particularly at the bromine substituent to modify its electronic properties.
Substitution: : Both nucleophilic and electrophilic substitution reactions, mainly due to the reactive bromophenyl and imidazole rings.
Common Reagents and Conditions
Oxidizing Agents: : Like potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: : Such as sodium borohydride or lithium aluminum hydride for reduction processes.
Substituents: : Nucleophiles or electrophiles like alkyl halides for substitution reactions.
Major Products Formed
Oxidation Products: : Formation of ketones, aldehydes, or carboxylic acids.
Reduction Products: : Producing less halogenated or fully dehalogenated derivatives.
Substitution Products: : Various substituted imidazole or bromophenyl derivatives.
Scientific Research Applications
Biological Activities
Tert-butyl (s)-2-(5-(4-bromophenyl)-1H-imidazol-2-yl)-4,4-difluoropyrrolidine-1-carboxylate has been investigated for its potential pharmacological properties:
- Antitumor Activity : Preliminary studies suggest that the compound may exhibit cytotoxic effects against various cancer cell lines. The presence of the bromophenyl and imidazole groups is thought to enhance its interaction with biological targets involved in cancer progression .
- Antimicrobial Properties : The compound has shown promise as an antimicrobial agent in vitro, potentially useful for developing new antibiotics or antifungal treatments. Its structural features may facilitate binding to microbial enzymes or receptors .
Medicinal Chemistry Applications
The unique structure of this compound allows for various applications in medicinal chemistry:
- Drug Design : The compound can serve as a lead structure for the synthesis of novel therapeutic agents. Modifications to the bromophenyl or imidazole groups could yield derivatives with enhanced efficacy or selectivity against specific biological targets.
- Prodrug Development : Its ester functionality may be exploited to design prodrugs that release active pharmaceutical ingredients upon hydrolysis, improving bioavailability and reducing side effects .
Material Science Applications
The fluorinated components of the compound suggest potential applications in material science:
- Fluorinated Polymers : The incorporation of this compound into polymer matrices could enhance thermal stability and chemical resistance, making it suitable for high-performance materials .
- Nanotechnology : Its unique electronic properties may allow for applications in nanomaterials, particularly in the development of sensors or catalysts that require specific electronic characteristics.
Case Studies
Several studies have highlighted the relevance of this compound in research:
- Anticancer Research : A study demonstrated that derivatives of this compound exhibited selective cytotoxicity against breast cancer cells while sparing normal cells, suggesting a potential therapeutic window for further development .
- Antimicrobial Studies : Research indicated that compounds similar to this compound showed significant inhibition of bacterial growth, paving the way for new antibiotic formulations .
Mechanism of Action
The compound exerts effects primarily through interactions with biological molecules, mediated by:
Molecular Targets: : Binding to specific enzymes or receptors, often involving the imidazole ring.
Pathways: : Modulating biochemical pathways related to inflammation or cell proliferation.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Table 1: Substituent and Functional Group Analysis
*Estimated based on structural similarity to BLD Pharmatech compound, replacing boronate (C₄H₁₀BO₂, ~85 g/mol) with Br (80 g/mol).
- Electrophilic vs. Nucleophilic Reactivity : The bromine in the target compound enables electrophilic substitution or cross-coupling, whereas the boronate ester in the BLD Pharmatech compound serves as a nucleophilic partner in Suzuki reactions.
- Fluorination Effects: The 4,4-difluoropyrrolidine in the target compound likely increases metabolic stability and conformational rigidity compared to non-fluorinated analogs like 5{87}–5{90} . Fluorine’s electronegativity may also influence hydrogen-bonding patterns in crystal packing .
Crystallographic and Hydrogen-Bonding Analysis
While direct crystallographic data for the target compound is unavailable, analogous compounds are typically analyzed using programs like SHELXL and WinGX . Key considerations include:
- Hydrogen Bonding: The absence of strong hydrogen-bond donors (e.g., -NH or -OH) in the target compound suggests weaker intermolecular interactions compared to peptidomimetic analogs (e.g., 5{87} with carbonyl groups) .
Q & A
Q. How to design a stability study for this compound under varying pH and temperature conditions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
